molecular formula C14H11N3OS B2927064 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 735322-64-2

3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No. B2927064
CAS RN: 735322-64-2
M. Wt: 269.32
InChI Key: YJXULEORSWLEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as PD153035, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been extensively studied for its potential in cancer treatment.

Mechanism of Action

3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of bacteria and fungi, and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in lab experiments is its specificity for EGFR, which allows for targeted inhibition of this pathway. However, its potency and selectivity may vary among different cell lines and experimental conditions. Additionally, the use of 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one may be limited by its solubility and stability.

Future Directions

There are several future directions for research on 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. Another area of research is the investigation of combination therapies using 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one and other targeted agents for cancer treatment. Additionally, the use of 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in preclinical models for drug development and personalized medicine is an area of active investigation.

Synthesis Methods

The synthesis of 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves several steps, including the reaction of 4-pyridinemethanol with 2-mercapto-3,4-dihydroquinazoline-4-one, followed by oxidation with hydrogen peroxide and catalytic palladium on carbon. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been widely used in scientific research as a tool to investigate the role of EGFR in cancer. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer. It has also been used in animal studies to evaluate its efficacy in tumor regression.

properties

IUPAC Name

3-(pyridin-4-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-13-11-3-1-2-4-12(11)16-14(19)17(13)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXULEORSWLEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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